molecular formula C11H18N2 B3237344 N,N,N',N'-tetramethyl-1-phenylmethanediamine CAS No. 13880-55-2

N,N,N',N'-tetramethyl-1-phenylmethanediamine

Cat. No. B3237344
CAS RN: 13880-55-2
M. Wt: 178.27 g/mol
InChI Key: AWQIHVZFQSNHCZ-UHFFFAOYSA-N
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Description

“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is a molecule that allows rapid polymerization of polyacrylamide gels . In the presence of ammonium persulfate, it is responsible for the formation of free radicals from persulfate, thereby initiating the acrylamide polymerization process .


Synthesis Analysis

The synthesis of “N,N,N’,N’-tetramethyl-1-phenylmethanediamine” involves the formation of free radicals from persulfate in the presence of ammonium persulfate . This initiates the acrylamide polymerization process .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is represented by the formula: C10H16N2 . The molecular weight of this compound is 164.2474 .


Chemical Reactions Analysis

“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is involved in the formation of free radicals from persulfate, which initiates the acrylamide polymerization process .


Physical And Chemical Properties Analysis

“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” has a melting range of 45-50°C . It has a molecular weight of 164.25 g/mol .

Scientific Research Applications

Photosensitization Studies

Research by Yamamoto, Sueishi, and Nishimura (1991) explored the use of N,N,N',N'-tetramethyl-1-phenylmethanediamine (TMPDA) in the study of photosensitized luminescence. Specifically, the study examined the luminescence of aliphatic diamines photosensitized by cadmium, including TMPDA, under steady illumination at temperatures between 230 and 330°C. The findings revealed distinct emission bands, contributing to understanding the photophysical properties of these compounds (Yamamoto, Sueishi, & Nishimura, 1991).

Mechanism of Action

The mechanism of action of “N,N,N’,N’-tetramethyl-1-phenylmethanediamine” involves the formation of free radicals from persulfate in the presence of ammonium persulfate . This initiates the acrylamide polymerization process .

Safety and Hazards

“N,N,N’,N’-tetramethyl-1-phenylmethanediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation. It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

N,N,N',N'-tetramethyl-1-phenylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQIHVZFQSNHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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